Lipophilicity Shift vs. N-(3-Pyridinylmethyl) Analog
The target compound's predicted LogP (XLogP3-AA) is 5, significantly higher than that of the closest procurable analog, 5,6-dimethyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4), which is estimated to be 3.7 [1]. This calculated difference of approximately 1.3 log units suggests that the target compound is roughly 20 times more lipophilic, a property that will dramatically affect membrane permeability, solubility, and non-specific protein binding in biological assays.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5 |
| Comparator Or Baseline | 5,6-dimethyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (XLogP3-AA = 3.7) |
| Quantified Difference | Δ 1.3 log units (approx. 20-fold higher lipophilicity) |
| Conditions | Predicted values, PubChem 2025 release, XLogP3 3.0 algorithm |
Why This Matters
For assay development where passive membrane permeability is critical, this compound will behave very differently from the more polar pyridinyl analog, potentially affecting cell-based IC50 values.
- [1] PubChem. (2025). Compound Summary for CID 4912184. National Center for Biotechnology Information. View Source
